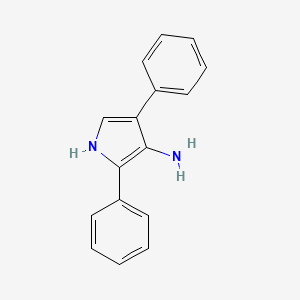
2,4-Diphenyl-1H-pyrrol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-1H-pyrrol-3-amine is a heterocyclic compound with significant interest in the fields of medicinal and organic chemistry This compound is characterized by a pyrrole ring substituted with two phenyl groups at positions 2 and 4, and an amine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-1H-pyrrol-3-amine typically involves the reaction of 4-bromo-1,3-diphenyl-2-buten-1-one (γ-bromodypnone) with hydrazine hydrate. This reaction proceeds under varying conditions such as melting, heating with or without the presence of a base, and heating in acetic acid . The reaction yields this compound along with other by-products depending on the specific conditions and reagents used .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the phenyl groups or the pyrrole ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include substituted pyrroles, N-alkylated or N-acylated derivatives, and oxidized pyrrole compounds .
Scientific Research Applications
2,4-Diphenyl-1H-pyrrol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the synthesis of novel polymeric materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1,3,5-Triphenyl-1,4-dihydropyridazine
- N-(2,4-Diphenyl-1H-pyrrol-1-yl)carboxylic acid amides
- N,N-Dimethyl-2,4-diphenyl-1H-pyrrol-1-amine
Comparison: 2,4-Diphenyl-1H-pyrrol-3-amine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different pharmacological properties and synthetic versatility, making it a valuable compound for various applications .
Properties
CAS No. |
110287-93-9 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2,4-diphenyl-1H-pyrrol-3-amine |
InChI |
InChI=1S/C16H14N2/c17-15-14(12-7-3-1-4-8-12)11-18-16(15)13-9-5-2-6-10-13/h1-11,18H,17H2 |
InChI Key |
WJTUYTDCDHEUBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















